N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (CMFO) is an organofluorine compound that has been studied for its potential applications in the synthesis of drugs, as well as its mechanism of action and biochemical and physiological effects.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has a wide range of scientific research applications, including its use as a substrate for the synthesis of drugs, as a ligand for metal complexes, and as a catalyst for organic reactions. It has also been used to study the structure and properties of organic compounds, and as a model compound for the study of drug-receptor interactions.
Mechanism of Action
Target of Action
The primary target of VU0627556-1 is the KEAP1-CUL3 E3-ligase complex . This complex plays a crucial role in the degradation of the transcription factor NRF2 . NRF2 is a key regulator of cellular defense mechanisms against oxidative stress and is often overexpressed in certain cancers .
Mode of Action
VU0627556-1 interacts with its target in a unique way. It functions as an allosteric molecular glue . The compound covalently interacts with KEAP1 at a sensor cysteine residue, which surprisingly results in an enhanced affinity between KEAP1 and CUL3 . This interaction increases the capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VU0627556-1 induces a conformational change in KEAP1 that mimics the conformation of KEAP1 when in complex with CUL3 .
Biochemical Pathways
The interaction between VU0627556-1 and the KEAP1-CUL3 E3-ligase complex affects the NRF2 pathway . Under normal conditions, KEAP1 facilitates the ubiquitination and subsequent degradation of NRF2 . The binding of vu0627556-1 to keap1 enhances the degradation of nrf2, thereby modulating the levels of nrf2 in nrf2-dependent cancers .
Result of Action
The result of VU0627556-1’s action is the degradation of NRF2 . By promoting the degradation of NRF2, VU0627556-1 offers a means to modulate NRF2 levels in NRF2-dependent cancers . This mechanism of action has been confirmed through in vitro and in vivo studies .
Future Directions
There are a number of potential future directions for the use of N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide. These include its use as a drug for the treatment of diseases such as cancer and Alzheimer’s disease, its use as a ligand for metal complexes, its use as a catalyst for organic reactions, and its use in the synthesis of new drugs. Additionally, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can be synthesized by a variety of methods, including the reaction of 3-chloro-4-methylphenylacetamide with 5-fluorophenyl-1,2-oxazole in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 80-120°C for 1-3 hours. The product is then isolated by filtration, washed with water, and dried.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-11-2-7-14(8-16(11)19)21-18(23)10-15-9-17(24-22-15)12-3-5-13(20)6-4-12/h2-9H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRUDMUBTJXNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.